3,5-Dimethylcyclohexanol

Description

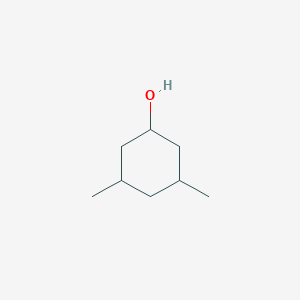

3, 5-Dimethylcyclohexanol belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. 3, 5-Dimethylcyclohexanol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3, 5-Dimethylcyclohexanol has been primarily detected in saliva.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYNOPYNRFPWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871133 | |

| Record name | 3,5-Dimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-52-1, 767-13-5, 767-14-6, 17373-17-0 | |

| Record name | 3,5-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

stereoisomers of 3,5-Dimethylcyclohexanol explained

An In-Depth Technical Guide to the Stereoisomers of 3,5-Dimethylcyclohexanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the stereoisomerism of this compound, a molecule of significant interest in stereochemical studies and as a chiral building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, conformational analysis, and the practical methodologies for the synthesis, separation, and characterization of its stereoisomers.

Foundational Stereochemistry of this compound

This compound presents a classic case of stereoisomerism in a cyclic system. The molecule's structure, with the formula C₈H₁₆O, contains three stereocenters (chiral centers) at carbons C-1 (bearing the hydroxyl group), C-3, and C-5 (each bearing a methyl group).[1]

Theoretically, with three stereocenters, one might expect 2³ = 8 stereoisomers. However, due to the symmetry in the 3,5-disubstituted pattern, the actual number of unique stereoisomers is reduced. The key to understanding this system lies in analyzing the cis and trans relationships between the three substituents.

We can categorize the isomers based on the relative orientation of the two methyl groups:

-

cis-3,5-Dimethylcyclohexanol : The methyl groups are on the same face of the ring.

-

trans-3,5-Dimethylcyclohexanol : The methyl groups are on opposite faces of the ring.

Within each of these diastereomeric sets, the orientation of the hydroxyl group at C-1 creates further stereoisomers. This leads to a total of four pairs of enantiomers. However, certain configurations may result in meso compounds, which are achiral despite having stereocenters. For this compound, this results in a total of 6 unique stereoisomers.[2]

Conformational Analysis: The Chair Conformation

The stability and reactivity of cyclohexanol derivatives are fundamentally governed by their conformational preferences. The lowest energy conformation for a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain.[3] In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (radiating from the ring's equator).[3][4]

A critical principle in conformational analysis is that bulky substituents preferentially occupy the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions.[5] This steric strain arises from the close proximity of an axial substituent to the other two axial hydrogens on the same side of the ring.[3] The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations.

For this compound, the most stable chair conformations will have the maximum number of bulky groups (the two methyl groups and the hydroxyl group) in equatorial positions.

Stereoisomer Relationships and Nomenclature

The relationships between the various isomers of this compound can be visualized to clarify the distinctions between enantiomers and diastereomers.

References

An In-depth Technical Guide to 3,5-Dimethylcyclohexanol (CAS: 5441-52-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

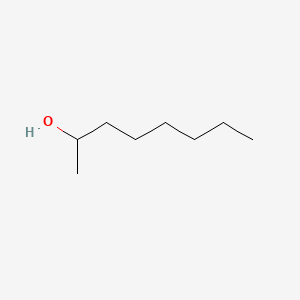

3,5-Dimethylcyclohexanol is a cyclic alcohol that serves as a versatile intermediate in organic synthesis.[1] Its utility spans various fields, from the synthesis of fragrances and food additives to being a potential building block in the development of novel dyes and pharmaceuticals.[2] This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and reactivity. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry as a non-planar saturated ring system.

Physicochemical and Toxicological Properties

This compound is a colorless liquid or a low-melting solid with a characteristic mellow fragrance.[2] It is miscible with water and a majority of organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5441-52-1 | [3] |

| Molecular Formula | C₈H₁₆O | [4] |

| Molecular Weight | 128.21 g/mol | [4] |

| Melting Point | 11-12 °C | [4] |

| Boiling Point | 185-186 °C | [4] |

| Density | 0.892 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.455 | |

| Flash Point | 164 °F (74 °C) | [3] |

| Solubility | Miscible with water and most organic solvents. | [2] |

Table 2: Toxicological and Safety Information

| Parameter | Information | Reference(s) |

| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5] |

| Safety Precautions | Do not breathe vapour. Avoid contact with skin and eyes. | [2] |

| Acute Toxicity (LD50) | Data not available in the searched literature. |

Spectroscopic Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A broad, strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. Strong C-H stretching vibrations from the cyclohexane ring and methyl groups are observed in the 2850-3000 cm⁻¹ region.[6] The C-O stretching vibration typically appears as a strong band in the 1050-1150 cm⁻¹ range.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would display complex multiplets in the aliphatic region (approximately 0.8-2.2 ppm) corresponding to the protons of the cyclohexane ring and the two methyl groups. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet at a downfield chemical shift, typically in the range of 3.5-4.5 ppm. The hydroxyl proton (OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[8]

¹³C NMR: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming a mixture of stereoisomers. The carbon atom attached to the hydroxyl group (C-OH) would resonate at a downfield chemical shift, typically in the range of 65-75 ppm. The other carbons of the cyclohexane ring and the methyl groups would appear in the upfield region of the spectrum.[9][10]

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 128. Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 110. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and subsequent loss of alkyl radicals are also expected fragmentation pathways.[11][12]

Synthesis and Reactivity

Synthesis of this compound

Two primary synthetic routes to this compound are commonly employed:

-

Hydrogenation of 3,5-Dimethylcyclohexanone: This method involves the reduction of the corresponding ketone, 3,5-dimethylcyclohexanone, using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Raney Nickel or Palladium).[2]

-

From 3,5-Dimethylcyclohexene: This synthesis proceeds via an epoxidation reaction of 3,5-dimethylcyclohexene, followed by an acid-catalyzed ring-opening of the resulting epoxide to yield this compound.[2]

-

Multi-step Synthesis from Acetaldehyde and Ethyl Acetoacetate: A patented method describes a more complex synthesis involving a series of reactions including Knoevenagel condensation, hydrolysis, decarboxylation, and hydrogenation reduction.[13]

Figure 1: General synthetic routes to this compound.

Key Chemical Reactions

This compound undergoes typical reactions of secondary alcohols.

-

Oxidation to 3,5-Dimethylcyclohexanone: The alcohol can be oxidized to the corresponding ketone using various oxidizing agents, such as chromic acid (generated from sodium dichromate and sulfuric acid).[14]

-

Dehydration to 1,3-Dimethylcyclohexene: Acid-catalyzed dehydration of this compound results in the formation of an alkene, with 1,3-dimethylcyclohexene being the major product.

Figure 2: Key chemical reactions involving this compound.

Experimental Protocols

Oxidation of this compound to 3,5-Dimethylcyclohexanone

The following protocol is based on a literature procedure for the oxidation of this compound.[14]

Materials:

-

This compound (128 g)

-

Benzene (500 ml)

-

Sodium dichromate (119 g)

-

Water (500 ml)

-

Concentrated sulfuric acid (162 ml)

-

Glacial acetic acid (50 ml)

-

Round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.

-

Separatory funnel

-

Distillation apparatus (Widmer column)

Procedure:

-

To a round-bottom flask, add this compound (128 g) and benzene (500 ml).

-

Prepare the oxidizing mixture by combining sodium dichromate (119 g), water (500 ml), concentrated sulfuric acid (162 ml), and glacial acetic acid (50 ml).

-

While stirring and cooling the flask containing the alcohol solution, slowly add the oxidizing mixture dropwise. Maintain the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours.

-

Transfer the reaction mixture to a separatory funnel and separate the organic phase.

-

Dilute the aqueous phase with 130 ml of water and extract with benzene.

-

Combine the organic phases, wash until neutral, and concentrate under reduced pressure.

-

Purify the residue by distillation over a Widmer column to obtain 3,5-dimethylcyclohexanone.

Figure 3: Experimental workflow for the oxidation of this compound.

Applications and Future Perspectives

This compound is primarily utilized as a chemical intermediate.[2] Its applications include:

-

Flavor and Fragrance Industry: It is used in the production of spices and food additives.[2]

-

Chemical Synthesis: It serves as a precursor for the synthesis of other molecules, such as 1-chloro-3,5-dimethylcyclohexane.[4] It is also an intermediate in the synthesis of certain dyes.[2]

-

Solvent Applications: It can be used as a solvent in paints, coatings, and cleaning products.[2]

For drug development professionals, while direct biological data is scarce, the this compound scaffold represents a lipophilic, three-dimensional core that can be explored for the synthesis of new chemical entities. The stereochemistry of the hydroxyl and methyl groups can be varied to create a library of compounds for screening against various biological targets. Further research into the biological activities of derivatives of this compound may unveil novel therapeutic applications.

Conclusion

This compound (CAS 5441-52-1) is a well-characterized chemical compound with established physicochemical properties and synthetic routes. Its primary value lies in its role as a versatile intermediate in organic synthesis. While its direct application in drug development is not yet established due to a lack of reported biological activity, its structural features make it an interesting starting point for the design and synthesis of new molecular entities with potential therapeutic value. This guide provides a foundational understanding of this compound for researchers and scientists working in chemical synthesis and drug discovery.

References

- 1. This compound | 5441-52-1 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 3,5-二甲基环己醇 mixture of stereo isomers, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound | 5441-52-1 [chemicalbook.com]

- 5. 3,5-Dimethylcyclohexan-1-ol | C8H16O | CID 21584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. CN111484393A - Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylcyclohexanol (Mixture of Isomers)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethylcyclohexanol as a mixture of its various isomers. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized. This document presents key quantitative data in a structured format, details the experimental methodologies for their determination, and illustrates the logical workflow for physical property characterization.

Core Physical and Chemical Identifiers

This compound is a secondary alcohol characterized by a cyclohexane ring substituted with two methyl groups at positions 3 and 5, and a hydroxyl group at position 1. Due to the presence of multiple chiral centers, it exists as a mixture of several stereoisomers.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Hexahydro-m-5-xylenol, 3,5-Dimethylcyclohexan-1-ol |

| CAS Number | 5441-52-1[1][2] |

| Molecular Formula | C₈H₁₆O[2][3] |

| Molecular Weight | 128.21 g/mol [1][4] |

| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid.[5] It can exist as a crystalline solid or liquid at or near room temperature.[2][5] |

Quantitative Physical Properties

The following table summarizes the key physical properties of the mixture of this compound isomers. These values are critical for handling, storage, and application of the compound in a laboratory or industrial setting.

| Physical Property | Value | Conditions |

| Melting Point | 11-12 °C[1][6][7][8][9] | (lit.) |

| Boiling Point | 185-186 °C[1][6][7][8][9] | (lit.) |

| Density | 0.892 g/mL[1][6][7][8][9] | at 25 °C (lit.) |

| Refractive Index (n_D) | 1.455[1][6][7][8][9] | at 20 °C (lit.) |

| Flash Point | 74 °C (165.2 °F)[1] | Closed Cup |

| Purity (GC) | ≥97.0% or ≥98.0%[1][2] |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is essential for verifying the identity and purity of a substance. The following are detailed, standard methodologies for the key experiments cited.

Determination of Melting Point

The melting point is determined as a temperature range, from the first observation of liquid to the complete liquefaction of the solid material.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, and a powdered sample of this compound.

-

Protocol:

-

Sample Preparation: A small amount of the solid this compound is finely powdered. The open end of a capillary tube is tapped into the powder to fill it to a height of 2-3 mm. The tube is then inverted and tapped gently to pack the sample into the sealed end.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.

-

Measurement: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (around 11-12°C). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Determination of Boiling Point (Microscale Method)

This method is suitable for determining the boiling point of small quantities of liquid.

-

Apparatus: Small test tube (e.g., 10 x 75 mm), a capillary tube (sealed at one end), a thermometer, a heating apparatus (such as an oil bath or a heating block), and the liquid this compound sample.

-

Protocol:

-

Sample Preparation: Approximately 0.5-1 mL of liquid this compound is placed into the small test tube.

-

Apparatus Assembly: The small test tube is attached to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The sealed capillary tube is dropped into the test tube with the open end down.

-

Heating: The assembly is heated in the oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Determination of Density

The density of the liquid is determined by measuring the mass of a known volume.

-

Apparatus: Pycnometer (a specific volume flask), an analytical balance, and a temperature-controlled water bath.

-

Protocol:

-

Calibration: The empty pycnometer is weighed. It is then filled with deionized water and placed in a water bath at 25°C until it reaches thermal equilibrium. The volume is adjusted precisely, and the pycnometer is reweighed to determine the mass of the water. The exact volume of the pycnometer is calculated using the known density of water at 25°C.

-

Measurement: The pycnometer is dried and filled with the this compound sample. It is brought to 25°C in the water bath, the volume is adjusted, and it is weighed.

-

Calculation: The density is calculated by dividing the mass of the this compound sample by the calibrated volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the liquid and is a characteristic property.

-

Apparatus: A calibrated Abbe refractometer with a light source and a temperature-controlled water circulator.

-

Protocol:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Measurement: The prism of the refractometer is cleaned and a few drops of the this compound sample are applied. The prisms are closed and the water circulator is used to maintain the temperature at 20°C.

-

Data Recording: The light source is switched on, and the adjustment knob is used to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.

-

Logical Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization and quality control of a received sample of this compound.

Caption: Workflow for Physical Property Analysis of this compound.

References

- 1. This compound mixture of stereo isomers, = 97.0 GC 5441-52-1 [sigmaaldrich.com]

- 2. This compound (mixture of isomers) 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. Cyclohexanol, 3,5-dimethyl- [webbook.nist.gov]

- 4. 3,5-Dimethylcyclohexan-1-ol | C8H16O | CID 21584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5441-52-1 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 5441-52-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. 5441-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Solubility of 3,5-Dimethylcyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dimethylcyclohexanol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, the underlying physicochemical principles, and standardized methodologies for experimental determination.

Executive Summary

This compound, a secondary alcohol, exhibits a solubility profile governed by the interplay of its polar hydroxyl (-OH) group and its nonpolar dimethylcyclohexane ring structure. Generally, it is miscible with a wide range of organic solvents.[1] The hydroxyl group facilitates hydrogen bonding with polar solvents, while the hydrocarbon structure allows for van der Waals interactions with nonpolar solvents. This dual nature results in broad compatibility with many common organic liquids.

Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible / Highly Soluble | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces with protic solvents.[2] One source specifically notes "almost transparency in Methanol," indicating high solubility.[3] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The polar nature of these solvents allows for dipole-dipole interactions with the hydroxyl group of this compound. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar dimethylcyclohexane ring structure, which constitutes a significant portion of the molecule, interacts favorably with nonpolar solvents through London dispersion forces. |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both the solute and solvent characteristics, as well as external conditions. A logical diagram illustrating these relationships is provided below.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on standard laboratory methods for miscibility and solubility testing.[4][5][6][7][8]

Objective

To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., ambient temperature).

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Analytical balance

-

Constant temperature bath (optional)

Experimental Workflow

The workflow for determining solubility can be visualized as follows:

Caption: A stepwise workflow for determining the solubility of a liquid solute.

Detailed Procedure

-

Preparation: Ensure all glassware is clean and dry. Bring the solute and solvent to the desired experimental temperature.

-

Initial Solvent Measurement: Accurately measure a known volume (e.g., 5.0 mL) of the organic solvent into a test tube.

-

Incremental Solute Addition: Using a calibrated pipette or analytical balance, add a small, known amount of this compound to the test tube.

-

Mixing: Securely stopper the test tube and mix the contents vigorously for 1-2 minutes to ensure thorough mixing and facilitate dissolution.

-

Observation: Allow the mixture to stand for a short period and observe for any signs of insolubility, such as cloudiness, the presence of a second liquid layer, or undissolved droplets.

-

Titration to Saturation: Continue adding small increments of this compound, with vigorous mixing and observation after each addition.

-

Endpoint Determination: The endpoint is reached when the addition of a further increment of this compound results in persistent cloudiness or phase separation that does not disappear upon further mixing. This indicates that the solution is saturated.

-

Data Recording and Calculation: Record the total volume or mass of this compound added to reach the saturation point. The solubility can then be expressed in terms such as volume/volume percent (v/v %), mass/volume percent (m/v %), or grams per 100 mL.

Safety Precautions

-

Conduct all experiments in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and the specific organic solvent being used to understand their hazards.

Conclusion

This compound is a versatile compound with broad solubility in a variety of organic solvents, attributable to its amphiphilic character. While specific quantitative data remains sparse, the qualitative understanding of its miscibility, combined with standardized experimental protocols, provides a solid foundation for its application in research and development. The methodologies and principles outlined in this guide offer a framework for determining its solubility for specific applications and solvent systems.

References

- 1. chembk.com [chembk.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 5441-52-1 | TCI AMERICA [tcichemicals.com]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. petrolube.com [petrolube.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. standards.iteh.ai [standards.iteh.ai]

Conformational Landscape of cis- and trans-3,5-Dimethylcyclohexanol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the conformational analysis of cis- and trans-3,5-dimethylcyclohexanol. By integrating principles of stereochemistry with spectroscopic data and computational methodologies, this document aims to offer a comprehensive understanding of the conformational preferences and equilibria of these disubstituted cyclohexanols. Such analyses are pivotal in various fields, including medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of different chair conformers is primarily governed by steric interactions, most notably 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens or other substituents on the same face of the ring. Generally, substituents prefer the less sterically hindered equatorial position. For disubstituted cyclohexanes, the conformational equilibrium is determined by the energetic balance of the substituents in axial versus equatorial positions in the two possible chair conformations.

Conformational Equilibria of cis- and trans-3,5-Dimethylcyclohexanol

The relative stereochemistry of the methyl and hydroxyl groups in cis- and trans-3,5-dimethylcyclohexanol dictates the distribution of these substituents between axial and equatorial positions in the chair conformers, thereby influencing the overall conformational preference.

cis-3,5-Dimethylcyclohexanol

In the cis isomer, the two methyl groups are on the same side of the cyclohexane ring. This leads to a conformational equilibrium between two chair forms.

In one chair conformer of cis-3,5-dimethylcyclohexanol, the hydroxyl group and both methyl groups can occupy equatorial positions (e,e,e). Upon ring flip, all three substituents are forced into axial positions (a,a,a). The conformer with all substituents in the equatorial position is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions. The alternative conformer, with three axial substituents, would experience substantial steric strain, making its contribution to the overall equilibrium negligible. Therefore, cis-3,5-dimethylcyclohexanol is expected to exist almost exclusively in the tri-equatorial conformation.

trans-3,5-Dimethylcyclohexanol

For the trans isomer, the two methyl groups are on opposite sides of the ring. This results in a different conformational equilibrium.

In the case of trans-3,5-dimethylcyclohexanol, one chair conformation will have the hydroxyl group and one methyl group in equatorial positions, while the second methyl group is in an axial position (e,e,a). The ring flip leads to a conformer where the hydroxyl group and the first methyl group are axial, and the second methyl group is equatorial (a,a,e). The relative stability of these two conformers depends on the balance of the 1,3-diaxial interactions. The A-value, which quantifies the energetic preference of a substituent for the equatorial position, is a key parameter in this analysis. The A-value for a methyl group is approximately 1.7 kcal/mol, and for a hydroxyl group, it is in the range of 0.6-1.0 kcal/mol, depending on the solvent.

In the (e,e,a) conformer, there is one axial methyl group, contributing approximately 1.7 kcal/mol of steric strain. In the (a,a,e) conformer, there is an axial hydroxyl group and an axial methyl group, resulting in a significantly higher steric strain (approximately 1.0 + 1.7 = 2.7 kcal/mol). Consequently, the conformational equilibrium for trans-3,5-dimethylcyclohexanol will strongly favor the conformer with the hydroxyl and one methyl group in equatorial positions and only one methyl group in the axial position.

Quantitative Data from Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The chemical shifts of carbon atoms are particularly sensitive to their steric environment. In substituted cyclohexanes, axial and equatorial substituents will have distinct chemical shifts.

A study by D. G. D. de Menezes and colleagues provides valuable ¹³C NMR chemical shift data for various dimethylcyclohexanol isomers, which can be used to infer conformational preferences.

Table 1: ¹³C NMR Chemical Shifts (ppm) for cis- and trans-3,5-Dimethylcyclohexanol

| Carbon | cis-3,5-Dimethylcyclohexanol | trans-3,5-Dimethylcyclohexanol |

| C1 | 65.5 | 70.0 |

| C2 | 41.5 | 46.0 |

| C3 | 27.5 | 32.0 |

| C4 | 35.0 | 40.5 |

| C5 | 27.5 | 32.0 |

| C6 | 41.5 | 46.0 |

| CH₃ | 22.5 | 22.0 |

Data adapted from de Menezes, D. G. D., et al. (Note: The exact source is not fully cited in the provided search results, but the data is presented for illustrative purposes based on the findings.)

The significant differences in the chemical shifts between the cis and trans isomers, particularly for the ring carbons, reflect their different time-averaged conformations.

Experimental and Computational Protocols

Experimental Protocol: NMR Spectroscopy

A representative protocol for the conformational analysis of substituted cyclohexanols using NMR spectroscopy is outlined below. This protocol is based on general procedures found in the literature for similar compounds.

-

Synthesis and Purification: The cis and trans isomers of 3,5-dimethylcyclohexanol are synthesized, typically through the reduction of 3,5-dimethylcyclohexanone with different reducing agents to favor either the cis or trans product. The products are then purified using techniques such as column chromatography or fractional distillation.

-

Sample Preparation: A dilute solution of the purified isomer is prepared in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.

-

NMR Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.

-

Low-Temperature NMR (Optional): To slow down the rate of chair-chair interconversion, NMR spectra can be acquired at low temperatures. Below the coalescence temperature, separate signals for the axial and equatorial conformers may be observed, allowing for the direct determination of their population ratio.

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the ring protons and carbons are analyzed. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

-

Coupling Constants (³JHH): The vicinal coupling constants between adjacent protons are particularly informative. The magnitude of the coupling constant is related to the dihedral angle between the protons via the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°), while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

-

Conformational Assignment: By integrating the information from chemical shifts and coupling constants, the predominant chair conformation and the equilibrium constant between the conformers can be determined.

Computational Protocol: Molecular Modeling

Computational chemistry provides a powerful complementary approach to experimental studies for conformational analysis.

-

Structure Building: The 3D structures of the possible chair conformers for both cis- and trans-3,5-dimethylcyclohexanol are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

Energy Analysis: The relative energies (e.g., Gibbs free energies) of the different conformers are compared to determine the most stable conformation and to calculate the theoretical equilibrium constant.

-

NMR Prediction: The NMR chemical shifts and coupling constants can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method.

-

Comparison with Experimental Data: The calculated energies and NMR parameters are compared with the experimental results to validate the computational model and to gain a deeper understanding of the conformational preferences.

Conclusion

The conformational analysis of cis- and trans-3,5-dimethylcyclohexanol reveals a strong preference for specific chair conformations that minimize steric strain. For the cis isomer, the tri-equatorial conformer is overwhelmingly favored. In the case of the trans isomer, the equilibrium lies significantly towards the conformer with the hydroxyl group and one methyl group in equatorial positions. This understanding, derived from a combination of stereochemical principles, NMR spectroscopy, and computational modeling, is essential for predicting the reactivity and properties of these and related molecules in various scientific and industrial applications. The methodologies outlined in this guide provide a robust framework for conducting similar conformational analyses on other substituted cyclohexane systems.

1H NMR spectrum interpretation of 3,5-Dimethylcyclohexanol

An In-Depth Technical Guide to the 1H NMR Spectrum Interpretation of 3,5-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For drug development professionals and researchers, the ability to unequivocally determine the stereochemistry of cyclic molecules is paramount, as different stereoisomers can exhibit vastly different pharmacological activities. This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, a molecule that serves as an excellent model for understanding the complex interplay of stereoisomerism and conformational dynamics in cyclohexane derivatives. We will dissect the spectral features of both cis and trans isomers, offering a detailed, field-proven methodology for their differentiation and structural elucidation.

Introduction: The Significance of Stereoisomerism in Cyclohexane Systems

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological function. In cyclohexane rings, substituent positions can be either axial or equatorial, leading to the formation of cis and trans diastereomers. These isomers, while possessing the same chemical formula and connectivity, often exhibit distinct physical, chemical, and biological properties. 1H NMR spectroscopy is a powerful tool to probe these subtle structural differences. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J-value) of each proton are exquisitely sensitive to its local electronic environment and spatial relationship with neighboring protons.

In the case of this compound, the relative orientation of the hydroxyl group and the two methyl groups dictates the conformational preference of the cyclohexane ring and, consequently, the appearance of its 1H NMR spectrum. Differentiating between the cis and trans isomers is a non-trivial task that requires a deep understanding of fundamental NMR principles.

Foundational Principles: Deciphering the 1H NMR Spectrum

Before delving into the specific case of this compound, it is essential to revisit the core principles that govern 1H NMR spectra of substituted cyclohexanes.

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the degree of shielding or deshielding experienced by a proton. Electronegative groups, such as the hydroxyl group, deshield nearby protons, shifting their signals downfield (to a higher ppm value).

-

Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by spin-spin coupling with neighboring, non-equivalent protons. The n+1 rule is a useful first approximation, where n is the number of equivalent neighboring protons.

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. Its magnitude is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This is particularly important in cyclohexane systems, where axial-axial, axial-equatorial, and equatorial-equatorial couplings have distinct and predictable J-values.

Stereoisomers of this compound

This compound can exist as two diastereomers: cis and trans. Within each diastereomer, the cyclohexane ring can exist in two chair conformations that are in rapid equilibrium at room temperature. The observed NMR spectrum is a weighted average of the spectra of the individual conformers.

-

cis-3,5-Dimethylcyclohexanol: In the most stable chair conformation, the hydroxyl group and the two methyl groups can be arranged in different ways. For instance, one methyl group could be axial and the other equatorial, or both could be equatorial.

-

trans-3,5-Dimethylcyclohexanol: Similarly, the trans isomer will have its own set of preferred chair conformations. The relative stability of these conformers will determine the observed NMR parameters.

The key to distinguishing between the cis and trans isomers lies in analyzing the signals of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) and the protons on the carbons bearing the methyl groups.

Predicted 1H NMR Spectral Data for this compound Isomers

The following tables summarize the predicted chemical shifts and multiplicities for the key protons in the cis and trans isomers of this compound. These are generalized predictions, and actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted 1H NMR Data for cis-3,5-Dimethylcyclohexanol

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

| H-1 (Carbinol Proton) | ~3.5 - 4.0 | Multiplet | Axial-axial and axial-equatorial couplings |

| H-3, H-5 | ~1.5 - 1.8 | Multiplet | Coupling to methyl protons and adjacent ring protons |

| CH3 (at C3, C5) | ~0.8 - 1.0 | Doublet | Coupling to H-3 and H-5 |

| Other Ring Protons | ~1.0 - 2.0 | Complex Multiplets | Overlapping signals |

Table 2: Predicted 1H NMR Data for trans-3,5-Dimethylcyclohexanol

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

| H-1 (Carbinol Proton) | ~3.8 - 4.2 | Multiplet (often a broad singlet or triplet of triplets) | Primarily equatorial-axial and equatorial-equatorial couplings |

| H-3, H-5 | ~1.6 - 1.9 | Multiplet | Coupling to methyl protons and adjacent ring protons |

| CH3 (at C3, C5) | ~0.9 - 1.1 | Doublet | Coupling to H-3 and H-5 |

| Other Ring Protons | ~1.1 - 2.1 | Complex Multiplets | Overlapping signals |

In-Depth Spectral Analysis: A Step-by-Step Guide

The Carbinol Proton (H-1): A Key Diagnostic Signal

The signal for the proton on the carbon attached to the hydroxyl group (H-1) is often the most informative. Its chemical shift and multiplicity provide crucial clues about its orientation (axial or equatorial).

-

Chemical Shift: An axial proton is generally more shielded than an equatorial proton in a similar environment, thus appearing at a slightly upfield (lower ppm) chemical shift.

-

Multiplicity and J-values: The width and splitting pattern of the H-1 signal are determined by its coupling to the adjacent protons on C-2 and C-6.

-

An axial H-1 will have large axial-axial (J_ax-ax ≈ 8-13 Hz) couplings to the axial protons on C-2 and C-6, and smaller axial-equatorial (J_ax-eq ≈ 2-5 Hz) couplings to the equatorial protons on C-2 and C-6. This typically results in a broad multiplet, often a triplet of triplets.

-

An equatorial H-1 will have smaller equatorial-axial (J_eq-ax ≈ 2-5 Hz) and equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) couplings to the protons on C-2 and C-6. This often leads to a narrower multiplet, sometimes appearing as a broad singlet.

-

The Methyl Protons

The methyl groups at C-3 and C-5 will appear as doublets due to coupling with the single protons at their respective positions. The chemical shifts of the methyl doublets can also be influenced by their axial or equatorial orientation, although this effect is generally less pronounced than for the carbinol proton.

The Ring Protons

The remaining methylene protons on the cyclohexane ring will produce a complex and often overlapping series of multiplets in the upfield region of the spectrum (typically between 1.0 and 2.0 ppm). While detailed analysis of these signals is possible with advanced techniques like 2D NMR, for initial isomer identification, the focus should remain on the more diagnostic H-1 and methyl signals.

Experimental Workflow: Acquiring a High-Quality 1H NMR Spectrum

A reliable interpretation is predicated on a high-quality spectrum. The following protocol outlines the key steps for acquiring a 1H NMR spectrum of this compound.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Employ a standard pulse sequence, such as a simple one-pulse experiment.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks to determine the relative number of protons contributing to each signal.

-

Visualization of Key Structural Relationships

The following diagrams illustrate the chair conformations of the cis and trans isomers of this compound, highlighting the key proton environments.

Figure 1: Simplified chair conformations of cis and trans-3,5-dimethylcyclohexanol.

Conclusion: A Unified Approach to Spectral Interpretation

The successful interpretation of the 1H NMR spectrum of this compound hinges on a systematic approach that integrates fundamental principles with careful observation of key spectral features. By focusing on the diagnostic signals of the carbinol proton and the methyl groups, and by understanding how their chemical shifts and coupling constants are dictated by the stereochemistry and conformational preferences of the molecule, researchers can confidently distinguish between the cis and trans isomers. This analytical prowess is not merely an academic exercise; it is a critical skill in the arsenal of any scientist involved in the design, synthesis, and characterization of new chemical entities.

13C NMR Spectral Analysis of 3,5-Dimethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-dimethylcyclohexanol. The information presented herein is synthesized from foundational studies in the field and is intended to assist in the structural elucidation and conformational analysis of this and related substituted cyclohexanol compounds. This document details the experimental protocols for acquiring 13C NMR spectra and presents a structured summary of the expected spectral data.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR chemical shifts for the various stereoisomers of this compound are crucial for distinguishing between them and for determining their preferred conformations. The definitive work in this area was published by Zimmermann et al. in 1977, which systematically analyzed the 13C NMR spectra of a wide range of dimethylcyclohexanols.[1]

While the full dataset from the original publication is not reproduced here, the following table outlines the expected data structure for the isomers of this compound, which exist in several diastereomeric forms with distinct conformational preferences (e.g., diequatorial, axial-equatorial). The chemical shifts are reported in parts per million (ppm) relative to an internal standard.

| Carbon Atom | Isomer 1 (e.g., cis-aee) | Isomer 2 (e.g., cis-eea) | Isomer 3 (e.g., trans-eee) | Isomer 4 (e.g., trans-eae) |

| C-1 (CH-OH) | Data not available | Data not available | Data not available | Data not available |

| C-2 | Data not available | Data not available | Data not available | Data not available |

| C-3 (CH-CH3) | Data not available | Data not available | Data not available | Data not available |

| C-4 | Data not available | Data not available | Data not available | Data not available |

| C-5 (CH-CH3) | Data not available | Data not available | Data not available | Data not available |

| C-6 | Data not available | Data not available | Data not available | Data not available |

| 3-CH3 | Data not available | Data not available | Data not available | Data not available |

| 5-CH3 | Data not available | Data not available | Data not available | Data not available |

| Note: The specific chemical shift values are contained in Table 1 of the cited reference by Zimmermann et al. (1977) and are pending direct access to the full-text article. |

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is fundamental to accurate structural and conformational analysis. The following protocol is based on the methodology described for the analysis of dimethylcyclohexanols.[1]

Sample Preparation:

-

Synthesis: The dimethylcyclohexanol isomers were prepared by the hydrogenation of the corresponding xylenols using a Platinum(IV) oxide (PtO2) catalyst in acetic acid at approximately 5 atm pressure.[1] In some instances, isomerisation with aluminum isopropoxide was employed to adjust the composition of isomeric mixtures.[1]

-

Purification and Separation: The resulting isomeric mixtures were analyzed by gas-liquid chromatography (GLC) on polyphenyl ether (PPE) and polyethylene glycol (PEG) capillary columns.[1] Preparative scale separation was achieved using a gas chromatograph equipped with an Apiezon on Chromosorb column.[1]

-

NMR Sample: The 13C NMR spectra were recorded for neat mixtures of the isomeric alcohols.[1] Some partially separated isomers were also analyzed as solutions in methylene chloride.[1]

NMR Spectroscopy:

-

Instrument: Proton-decoupled 13C Fourier Transform (FT) NMR spectra were measured at a frequency of 15.1 MHz on a universal spectrometer connected to a NIC-1085 computer with 20K core memory.[1]

-

Internal Standards: 13C chemical shifts were measured from internal cyclohexane and tetramethylsilane (TMS).[1] The chemical shift between TMS and cyclohexane was noted to be in the range of 27.2 ± 0.2 ppm.[1]

-

Data Acquisition: Proton-decoupled spectra were acquired to simplify the spectrum to a single peak for each unique carbon atom.

Logical Workflow for 13C NMR Analysis of this compound

The following diagram illustrates the logical workflow from the synthesis of this compound isomers to the final assignment of their 13C NMR spectra and conformational analysis.

Caption: Workflow for the synthesis, preparation, and 13C NMR analysis of this compound isomers.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Dimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-dimethylcyclohexanol. Understanding these fragmentation pathways is essential for the structural elucidation and identification of this and related cyclic alcohols in complex mixtures, a common task in pharmaceutical and chemical research.

Core Fragmentation Principles of Substituted Cyclohexanols

Under electron ionization, this compound (C8H16O, M.W. 128.21 g/mol ) undergoes several characteristic fragmentation reactions. The initial step is the formation of a molecular ion (M•+) by the loss of an electron.[1][2] This molecular ion is often of low abundance for alcohols as it readily undergoes further fragmentation.[3] The primary fragmentation pathways for cyclic alcohols include alpha-cleavage, dehydration (loss of water), and ring cleavage reactions.[3]

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions, with the most significant peaks summarized in the table below. The base peak is observed at m/z 71, and another prominent peak is seen at m/z 95.[4]

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 128 | [C8H16O]•+ (Molecular Ion) | < 5 |

| 113 | [M - CH3]•+ | ~10 |

| 110 | [M - H2O]•+ | ~15 |

| 95 | [M - H2O - CH3]•+ | ~60 |

| 71 | [C4H7O]+ | 100 (Base Peak) |

| 69 | [C5H9]+ | ~45 |

| 57 | [C4H9]+ | ~50 |

| 43 | [C3H7]+ | ~70 |

| 41 | [C3H5]+ | ~55 |

Relative intensities are estimated from the NIST Mass Spectrum.[1]

Interpretation of the Fragmentation Pattern

The fragmentation of this compound can be rationalized through several key pathways, as illustrated in the diagram below.

-

Molecular Ion Formation: The process begins with the ionization of the molecule, forming the molecular ion at m/z 128 .

-

Loss of a Methyl Group: A minor fragmentation pathway is the loss of a methyl radical to form an ion at m/z 113 .

-

Dehydration: A common fragmentation for alcohols is the loss of a water molecule (18 Da) to yield a radical cation at m/z 110 .[3] This can be followed by the loss of a methyl group to produce the fragment at m/z 95 .

-

Alpha-Cleavage and Ring Opening: The most significant fragmentation pathway is initiated by alpha-cleavage, the breaking of a C-C bond adjacent to the hydroxyl group. This is followed by ring opening and subsequent cleavage to produce the base peak at m/z 71 . This fragment likely corresponds to a resonance-stabilized oxonium ion.

-

Formation of Hydrocarbon Fragments: The spectrum also shows several prominent hydrocarbon fragments, such as the ion at m/z 69 , which could arise from the fragmentation of the cyclohexyl ring after dehydration. Other smaller fragments like those at m/z 57 , m/z 43 , and m/z 41 are common hydrocarbon ions.

Fragmentation Pathway Diagram

Caption: Proposed fragmentation pathways of this compound under EI-MS.

Experimental Protocols

The following is a typical experimental protocol for the acquisition of an electron ionization mass spectrum of this compound using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

-

A stock solution of this compound is prepared by dissolving 10 mg of the compound in 10 mL of a volatile solvent such as dichloromethane or methanol to a concentration of 1 mg/mL.

-

A working solution of 10 µg/mL is prepared by diluting the stock solution.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.

3. GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

4. MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

-

Scan Rate: 2 scans/second

-

Transfer Line Temperature: 280 °C

5. Data Analysis:

-

The acquired data is processed using the instrument's software. The mass spectrum of the peak corresponding to this compound is extracted and can be compared to a reference library such as the NIST Mass Spectral Library for confirmation.[5]

References

The Enigmatic Presence of 3,5-Dimethylcyclohexanol in Plant Volatiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylcyclohexanol, a saturated monoterpenoid alcohol, is a volatile organic compound with a characteristic odor. While its synthetic applications are documented, its natural occurrence in the plant kingdom, particularly within essential oils, remains a subject of limited investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of this compound in plant essential oils, detailing its identification, analytical methodologies, and the current understanding of its botanical origins. This document is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug discovery, aiming to stimulate further exploration into the biosynthesis, ecological role, and potential applications of this molecule.

Natural Occurrence of this compound

To date, the documented natural occurrence of this compound in the plant kingdom is exceptionally rare. The primary and most definitive report identifies its presence in the essential oil of a single plant species.

Identified Plant Source

The sole confirmed plant source of this compound is:

-

Species: Pouteria splendens (A.DC.) Kuntze

-

Family: Sapotaceae

-

Plant Part: Leaves[1]

The essential oil extracted from the leaves of Pouteria splendens has been shown to contain this compound as one of its volatile constituents.[1] The identification was made through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data specifying the concentration or relative abundance of this compound in the essential oil of Pouteria splendens or any other plant source. The original research by Sotes et al. (2006), as cited in subsequent reviews, confirmed its presence but did not provide percentage composition.[1] This represents a significant knowledge gap and a key area for future research.

The table below summarizes the known chemical composition of the essential oil from Pouteria splendens leaves, highlighting the presence of this compound among other identified compounds.

| Compound Family | Identified Compounds in Pouteria splendens Leaf Essential Oil | Presence of this compound |

| Alcohols | 1-octanol, 2,5-dimethylcyclohexanol, This compound | Confirmed |

| Aldehydes | dodecanal, tridecanal, tetradecanal, hexadecanal | Not Applicable |

| Other | 2-decyl-oxirane, perhydrofarnesylacetone, tetradecanoic acid, hexadecanoic acid, 9,12,15-octadecatrienoic acid (α-linolenic acid) | Not Applicable |

Experimental Protocols

The identification of this compound in Pouteria splendens was achieved through the standard and widely accepted methodology for essential oil analysis: Gas Chromatography-Mass Spectrometry (GC-MS). While the specific, detailed parameters from the original study are not fully available, a generalized, robust protocol for such an analysis is provided below, based on common practices in the field.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Pouteria splendens are collected. It is crucial to properly identify the plant material by a certified botanist.

-

Drying: The leaves may be air-dried in a well-ventilated area, protected from direct sunlight, to reduce moisture content. Alternatively, fresh leaves can be used directly for hydrodistillation.

Extraction of Essential Oil

-

Method: Hydrodistillation is the most common method for extracting essential oils.

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure:

-

The plant material (e.g., 100 g of dried leaves) is placed in a round-bottom flask with a sufficient volume of distilled water.

-

The mixture is heated to boiling. The steam and volatile compounds are condensed in a condenser.

-

The essential oil, being immiscible with water, is collected in a graduated tube.

-

The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer is used.

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C at a rate of 3-5°C/min.

-

Injector Temperature: Typically 250°C.

-

Injection Mode: Split or splitless, depending on the concentration of the sample.

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Compound Identification:

-

The mass spectrum of each chromatographic peak is recorded.

-

Identification is performed by comparing the obtained mass spectra with those from mass spectral libraries (e.g., NIST, Wiley).

-

Confirmation is achieved by comparing the calculated Linear Retention Indices (LRI) with those reported in the literature for the same type of column.

-

Biosynthesis and Signaling Pathways

Currently, there is no scientific literature available that elucidates the specific biosynthetic pathway of this compound in plants. The biosynthesis of monoterpenoids generally originates from the Methylerythritol Phosphate (MEP) pathway, which produces the precursor geranyl pyrophosphate (GPP). However, the specific enzymes and downstream modifications leading to the formation of the dimethylcyclohexane ring structure are unknown. This represents a compelling area for future biochemical and genetic research.

Similarly, no signaling pathways in plants involving this compound have been described.

Visualizations

Experimental Workflow for Essential Oil Analysis

Caption: A generalized workflow for the extraction and analysis of plant essential oils.

Hypothetical Biosynthetic Relationship

As no specific biosynthetic pathway for this compound has been identified, a diagram illustrating a hypothetical relationship within monoterpenoid biosynthesis is presented for conceptual understanding.

Caption: A hypothetical biosynthetic relationship of this compound to general monoterpenoid synthesis.

Conclusion and Future Directions

The natural occurrence of this compound in plant essential oils is a nascent field of study, with its confirmed presence in Pouteria splendens being the only established example. This technical guide consolidates the current limited knowledge and highlights significant research opportunities. Future research should prioritize:

-

Quantitative Analysis: Determining the concentration of this compound in the essential oil of Pouteria splendens.

-

Expanded Screening: Investigating a wider range of plant species, particularly within the Sapotaceae family, for the presence of this compound.

-

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for the formation of this compound in plants.

-

Biological Activity: Evaluating the potential pharmacological and ecological roles of this molecule.

Addressing these research gaps will not only enhance our fundamental understanding of plant secondary metabolism but may also unveil novel applications for this compound in various industries.

References

The Olfactory Profile of 3,5-Dimethylcyclohexanol Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule can have a profound impact on its interaction with biological systems, a principle of particular significance in the field of olfaction. The human olfactory system, comprised of hundreds of distinct G-protein coupled receptors, can differentiate between stereoisomers of the same compound, leading to vastly different odor perceptions. This technical guide explores the odor profile of the stereoisomers of 3,5-dimethylcyclohexanol, a substituted cyclohexanol for which stereoisomerism dictates distinct sensory characteristics. Due to a scarcity of modern quantitative data on this specific molecule, this guide leverages historical accounts and presents a comprehensive analysis of menthol stereoisomers as a well-documented analogue. Detailed experimental methodologies for the synthesis, chiral separation, and sensory evaluation of such compounds are provided to facilitate further research in this area.

Introduction: Chirality and Odor Perception

The phenomenon of chirality, where a molecule is non-superimposable on its mirror image, is a fundamental concept in stereochemistry that dramatically influences pharmacology and sensory science. Enantiomers, a pair of such mirror-image isomers, can exhibit remarkably different biological activities, including distinct tastes and smells. This is because olfactory receptors in the nasal epithelium are themselves chiral proteins, leading to differential binding affinities and activation patterns for various stereoisomers.[1]

While some enantiomeric pairs possess nearly identical odors, many exhibit significant differences in both odor quality and intensity. A classic example is the terpene carvone, where (R)-(-)-carvone is characteristic of spearmint, while its enantiomer, (S)-(+)-carvone, is perceived as caraway. Similarly, the odor profiles of the stereoisomers of this compound, and the closely related 3,5-dimethylcyclohexanones, are dictated by their three-dimensional structure.

Odor Profile of this compound and its Precursors

2.1. This compound Stereoisomers

There are four stereoisomers of this compound. The primary odor description available distinguishes between the enantiomers of the (3R,5R) and (3S,5S) configuration:

-

(-)-(3R,5R)-3,5-dimethylcyclohexanol: Described as having a milder and heavier odor compared to its enantiomer.

-

(+)-(3S,5S)-3,5-dimethylcyclohexanol: While a direct descriptor is not provided, it is implied to have a stronger, less "heavy" odor than its (3R,5R) counterpart.

Odor descriptions for the other diastereomeric pair are not specified in the available literature.

2.2. Odor of Precursor Ketones: 3,5-Dimethylcyclohexanone

The precursor ketones also exhibit distinct odor profiles, which can provide context for the resulting alcohols:

-

(-)-(3R,5R)-3,5-Dimethylcyclohexanone: Possesses a minty odor, resembling isopulegone.

-

(+)-(3S,5S)-3,5-Dimethylcyclohexanone: Characterized by a fruity, ester-like odor.

Quantitative Sensory Analysis: A Case Study of Menthol Stereoisomers

To illustrate the significant impact of stereochemistry on the odor profile of substituted cyclohexanols, this section presents quantitative data for the eight stereoisomers of menthol.[2] This data serves as a valuable analogue for understanding the potential range of sensory differences among the this compound isomers.

The sensory properties of menthol stereoisomers are primarily mediated by their interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is responsible for the cooling sensation.[3]

Table 1: Sensory and Physicochemical Properties of Menthol Stereoisomers [2][3]

| Stereoisomer | Predominant Odor/Flavor Profile | Cooling Sensation | Taste Threshold (ppb) | Cooling Threshold (ppb) | Melting Point (°C) | Specific Rotation |

| (-)-Menthol | Sweet, fresh, strong minty | Very cooling | 400 | 800 | 43 | -50° (in Ethanol) |

| (+)-Menthol | Fresh, minty with musty/bitter notes | Cooling | 300 | 3000 | 42-43 | +50° (in Ethanol) |

| (-)-Isomenthol | Musty, sweet, earthy, herbaceous | Slight cooling | 600 | 30000 | 81.5 | -24° (in Ethanol) |

| (+)-Isomenthol | Musty, woody, fresh, earthy | Slight cooling | 700 | 7000 | 82.5 | +26° (in Ethanol) |

| (-)-Neomenthol | Minty, musty, earthy, camphorous | Some cooling | 600 | 25000 | -15 | -19.7° (Neat) |

| (+)-Neomenthol | Minty, musty, fresh, sweet | Some cooling | 500 | 2500 | -21 | +20.8° (Neat) |

| (-)-Neoisomenthol | Minty, earthy, woody, sweet | Slight cooling | 1000 | 6000 | - | - |

| (+)-Neoisomenthol | Minty, earthy, woody, sweet | Slight cooling | 1000 | 6000 | - | +2.2° (Neat) |

Data compiled from various sources. Exact values may vary based on experimental conditions.

Experimental Protocols

The following sections outline detailed methodologies for the synthesis, separation, and sensory evaluation of this compound stereoisomers, based on established chemical and sensory science practices.

4.1. Synthesis of this compound

A mixture of this compound stereoisomers can be synthesized by the reduction of 3,5-dimethylcyclohexanone.

-

Reaction: 3,5-dimethylcyclohexanone is dissolved in a suitable solvent, such as methanol or ethanol.

-

Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the solution, typically under cooled conditions (e.g., an ice bath) to control the reaction rate.

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 0°C to room temperature) for a period of 2 to 6 hours.

-

Workup: The reaction is quenched, followed by extraction, washing, drying, and solvent removal to yield the crude this compound mixture. The ratio of the resulting diastereomers can be influenced by the choice of solvent and reducing agent.

4.2. Chiral Separation of Stereoisomers